1-[(2-Chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione
Description
1-[(2-Chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione is a synthetic imidazolidine-2,4,5-trione derivative characterized by two aromatic substituents: a 2-chlorophenyl group and a 4-nitrophenyl group. Its structure combines electron-withdrawing groups (chloro and nitro) that influence electronic properties and lipophilicity, critical factors for biological activity and membrane permeability .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5/c18-14-4-2-1-3-12(14)10-20-16(23)15(22)19(17(20)24)9-11-5-7-13(8-6-11)21(25)26/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMVBOZNQSWKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-[(2-Chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione is C18H14ClN3O4. The compound features a complex structure that includes both chlorophenyl and nitrophenyl groups, which are known to influence its biological activity.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- MCF-7 Cells : The IC50 value for MCF-7 breast cancer cells was found to be approximately 5.02 µM.
- MDA-MB-231 Cells : In the case of MDA-MB-231 cells, the IC50 was reported at 15.24 µM, indicating a moderate level of cytotoxicity compared to standard chemotherapeutic agents like etoposide, which had IC50 values exceeding 50 µM in similar assays .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers and DNA fragmentation observed in treated cells. Additionally, studies indicated that the compound may interfere with cellular signaling pathways associated with cell proliferation and survival.
Study 1: Antiproliferative Activity
A study conducted on the antiproliferative activity of imidazolidine derivatives highlighted that 1-[(2-Chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione showed superior activity compared to traditional chemotherapeutics like etoposide. The results indicated a lower IC50 value for the compound across multiple breast cancer cell lines, suggesting its potential as a more effective alternative in cancer therapy .
Study 2: Selectivity and Toxicity
In examining selectivity, it was noted that while the compound effectively reduced viability in cancer cells, it exhibited lower cytotoxicity against normal human skin fibroblasts (IC50 = 28.52 µM). This selectivity is crucial for minimizing adverse effects during therapeutic applications .
Research Findings Summary
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| MCF-7 | 5.02 | Significant cytotoxicity compared to etoposide |
| MDA-MB-231 | 15.24 | Moderate cytotoxicity; lower than traditional drugs |
| Human Skin Fibroblasts | 28.52 | Lower toxicity indicates selectivity |
Comparison with Similar Compounds
Research Implications and Gaps
- SAR Insights: Para-substituted aromatic groups optimize cholinesterase inhibition, while electron-withdrawing substituents (NO₂, CF₃) may enhance target engagement but require balancing with toxicity profiles .
- Unanswered Questions : The target compound’s exact inhibitory potency, metabolic stability, and toxicity remain uncharacterized. Computational modeling or in vitro assays are needed to validate predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
